N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide
Description
N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a benzyl group, and a pyrrolidine ring. Its molecular formula is C21H23N3O3.
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-14(24)21-17-8-5-9-18(11-17)22-20(26)16-10-19(25)23(13-16)12-15-6-3-2-4-7-15/h2-9,11,16H,10,12-13H2,1H3,(H,21,24)(H,22,26) |
InChI Key |
KRSMLBVDEDODHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.
Final Coupling: The final step involves coupling the acetylamino phenyl group with the pyrrolidine ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Pharmacological Potential
Preliminary research indicates that N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide may interact with specific receptors or enzymes involved in various biological pathways. Its potential therapeutic effects include:
- Anti-inflammatory Activity : Similar compounds have shown the ability to modulate inflammatory responses, suggesting this compound might exhibit comparable effects.
- Anticancer Properties : The structural features may allow it to interact with targets involved in cancer progression, warranting further investigation into its anticancer potential.
Neuroprotective Effects
Research on related compounds has demonstrated neuroprotective activities against excitotoxicity induced by N-methyl-D-aspartic acid (NMDA). For instance, derivatives of 1-benzyl-5-oxopyrrolidine have been evaluated for their ability to protect neurons from damage, indicating that this compound could also possess neuroprotective qualities .
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The acetylamino and benzyl groups are introduced through acylation and alkylation reactions.
- Purification : High-purity compounds are necessary for biological testing and can be achieved through recrystallization or chromatography.
These synthetic routes not only ensure the production of high-quality compounds but also allow for the generation of derivatives that may have enhanced properties.
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(acetylamino)phenyl]-1-benzylpyrrolidine-3-carboxamide | Similar pyrrolidine structure but different substitution patterns | May exhibit different receptor interactions due to substitution differences |
| 1-benzyl-N-(2,3-dihydrobenzodioxin)-5-oxopyrrolidine-3-carboxamide | Contains a benzodioxin moiety | Unique due to additional benzodioxin structure influencing reactivity |
| N-(2-hydroxyphenyl)-1-benzylpyrrolidine-3-carboxamide | Hydroxy group instead of acetylamino | Potentially different solubility and binding characteristics |
The distinct combination of functional groups in this compound may provide advantages in drug design efforts targeting specific therapeutic areas.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to exert its effects.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
N-[3-(acetylamino)phenyl]-2-nitrobenzamide: Similar structure but with a nitro group, leading to different reactivity and applications.
N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure with a methyl group, affecting its chemical properties and biological activities.
N-[3-(acetylamino)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide:
Biological Activity
N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound notable for its unique structural features, including a pyrrolidine ring, an acetylamino substituent on the phenyl ring, and a benzyl group. Its molecular formula is C16H18N2O3, with a molecular weight of approximately 314.38 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.
Preliminary research indicates that compounds similar to this compound may interact with specific receptors or enzymes involved in various biological pathways. The proposed mechanisms include:
- Modulation of Enzyme Activity : The compound may influence the activity of certain enzymes, potentially leading to therapeutic effects against conditions such as inflammation or cancer.
- Receptor Binding : Interaction with specific receptors could result in a range of biological responses, contributing to its pharmacological profile.
Anticancer Activity
Research has highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro studies have demonstrated that these compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Viability Studies : Compounds similar to this compound were tested against A549 human lung adenocarcinoma cells. Results indicated varying degrees of cytotoxicity, with some derivatives showing potent activity comparable to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Studies have evaluated its efficacy against multidrug-resistant bacterial strains, revealing:
- Resistance Profiles : Certain derivatives demonstrated promising activity against resistant strains of Staphylococcus aureus, indicating their potential as novel antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences and similarities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(acetylamino)phenyl]-1-benzylpyrrolidine-3-carboxamide | Similar pyrrolidine structure but different substitution patterns | May exhibit different receptor interactions due to substitution differences |
| 1-benzyl-N-(2,3-dihydrobenzodioxin)-5-oxopyrrolidine-3-carboxamide | Contains a benzodioxin moiety | Unique due to additional benzodioxin structure influencing reactivity |
| N-(2-hydroxyphenyl)-1-benzylpyrrolidine-3-carboxamide | Hydroxy group instead of acetylamino | Potentially different solubility and binding characteristics |
This comparative analysis highlights how the specific combination of functional groups in this compound may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities for compounds related to this compound:
- Synthesis and Characterization : A study outlined the synthesis of various 5-oxopyrrolidine derivatives, including those with acetamide moieties. The synthesized compounds were characterized for their anticancer and antimicrobial activities using established cell lines and microbial strains .
- Neuroprotective Properties : Related compounds have shown neuroprotective effects by targeting the NR2B-NMDA receptor, suggesting that derivatives like this compound may also possess neuroprotective properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
